molecular formula C14H12ClN3S B2664349 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methylphenyl)methanamine CAS No. 241132-52-5

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methylphenyl)methanamine

Cat. No.: B2664349
CAS No.: 241132-52-5
M. Wt: 289.78
InChI Key: KXCVXUAOQIAFBH-CXUHLZMHSA-N
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Description

N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a Schiff base derivative featuring a chloro-substituted imidazo[2,1-b][1,3]thiazole core linked via a methylene group to a 4-methylphenyl moiety. This compound is part of a broader class of imidazothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties . The 4-methylphenyl group contributes hydrophobicity, which may improve membrane permeability .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-methylphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-10-2-4-11(5-3-10)8-16-9-12-13(15)17-14-18(12)6-7-19-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVXUAOQIAFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H10ClN3S
  • Molecular Weight : 269.75 g/mol
  • CAS Number : 241132-36-5

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its interactions with specific receptors and potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds similar to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exhibit anticancer properties. A study exploring the structure-activity relationship (SAR) found that modifications in the imidazo-thiazole moiety can enhance cytotoxicity against cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast and lung cancer cells.

2. Receptor Binding Studies

Binding affinity studies have shown that this compound interacts with various receptors:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor : The compound exhibits potent binding inhibition activity against the CRF1 receptor, with an IC50 value indicating effective antagonistic properties. This suggests potential applications in managing stress-related disorders.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine reveal moderate activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis at higher concentrations.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
504550
1002080

Case Study 2: CRF1 Receptor Interaction

A pharmacological study assessed the compound's impact on CRF1 receptor activity in vivo. Animal models treated with the compound showed reduced levels of adrenocorticotropic hormone (ACTH), indicating effective modulation of stress responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Compounds with 4-(methylsulfonyl)phenyl (e.g., 5 and 6a) exhibit potent COX-2 inhibition (IC50 ~1.2–1.4 μM), attributed to the sulfonyl group’s ability to mimic natural substrates .
  • Halogen Effects : The 6-chloro substitution is conserved in multiple analogs, but pairing it with a 4-chlorophenyl (as in ) vs. 4-methylphenyl may alter target selectivity.
  • Triazole Derivatives : Compound 12h demonstrates the role of appended functional groups (e.g., triazole-acetamide) in modulating enzyme inhibition (e.g., IDO1) .

Structural and Crystallographic Insights

X-ray crystallography reveals how substituents influence molecular conformation:

  • Fluorophenyl Analogs : In 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazothiazol-5-yl]pyridin-2-yl}acetamide, the fluorophenyl group forms dihedral angles of 34.3° with the imidazole ring, stabilizing the structure via intramolecular hydrogen bonds (C8–H8⋯O15) .
  • Methylphenyl vs.

Q & A

What are the established synthetic methodologies for N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and condensation. Key steps include:

  • Coupling reactions : Use of palladium or copper catalysts in dimethylformamide (DMF) or methanol to facilitate imidazo[2,1-b]thiazole core formation .
  • Solvent systems : DMF or dichloromethane with triethylamine as a base to enhance reaction efficiency .
  • Amination/alkylation : Controlled temperature (e.g., reflux in acetic acid/DMF mixtures) to introduce the (4-methylphenyl)methylene group .
    Yield optimization requires strict control of stoichiometry, solvent purity, and inert atmospheres to prevent side reactions.

How is the structural integrity of this compound validated in crystallographic and spectroscopic studies?

  • X-ray crystallography : Programs like SHELXL (for refinement) and SIR97 (for structure solution) are used to determine crystal structures. Twinning or high-resolution data may require specialized refinement protocols .
  • Spectroscopy : Nuclear magnetic resonance (NMR) confirms substituent positions (e.g., ¹H NMR for methylphenyl protons), while mass spectrometry (MS) validates molecular weight .
  • Comparative analysis : Match experimental data with computational models (e.g., density functional theory) to resolve ambiguities .

What biological activities have been reported for imidazo[2,1-b]thiazole derivatives, and how does this compound compare?

Imidazo[2,1-b]thiazoles exhibit COX-2 inhibition (IC₅₀ values: 1.2–1.6 μM in analogs) and potential anticancer activity via kinase modulation. For this compound:

  • Docking studies : The chloro and methylphenyl groups may enhance binding to hydrophobic pockets in target proteins .
  • Pharmacological screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare potency with structurally similar derivatives .

What advanced strategies are employed to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the chloro or methylphenyl groups to assess impact on bioactivity. For example, replacing chlorine with fluoro or methoxy groups alters electron density and binding affinity .
  • 3D-QSAR modeling : Combine docking results with molecular dynamics (MD) simulations to predict interactions with targets like COX-2 or kinases .
  • Metabolic stability assays : Evaluate how structural modifications affect half-life in hepatic microsomes .

How can researchers resolve contradictions in reported IC₅₀ values or bioactivity data for similar compounds?

  • Standardize assays : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources (e.g., recombinant COX-2) to minimize variability .
  • Replicate conditions : Match solvent systems (e.g., DMSO concentration ≤0.1%) and incubation times across studies .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of discrepancies .

What alternative synthetic routes exist for derivatives with improved solubility or bioavailability?

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the methylphenyl group to increase plasma stability .
  • Co-crystallization : Use co-formers like succinic acid to improve crystallinity and dissolution rates .

What computational tools are recommended for predicting binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding affinity estimates .
  • ADMET prediction : SwissADME or pkCSM to forecast absorption, metabolism, and toxicity profiles .
  • MD simulations : GROMACS for assessing protein-ligand complex stability over nanosecond timescales .

How do solvent polarity and catalyst choice influence reaction outcomes in imidazo[2,1-b]thiazole synthesis?

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in coupling reactions but may require post-reaction purification to remove residues .
  • Catalyst selection : Copper(I) iodide improves Ullmann-type couplings, while palladium(II) acetate is preferred for Suzuki-Miyaura reactions .
  • Base optimization : Triethylamine vs. potassium carbonate affects deprotonation rates and side-product formation .

What analytical techniques are critical for identifying and quantifying synthetic impurities?

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution .
  • ¹³C NMR : Assign carbon environments to distinguish regioisomers or byproducts .
  • Elemental analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/S content .

What in vitro models are appropriate for preliminary toxicity assessment of this compound?

  • Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release .
  • Cardiotoxicity : hERG channel inhibition assays to evaluate arrhythmia risk .
  • Genotoxicity : Ames test or comet assay to detect DNA damage .

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